6-[[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-(4-methoxyphenyl)benzo[de]isoquinoline-1,3-dione
Overview
Description
6-[[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-(4-methoxyphenyl)benzo[de]isoquinoline-1,3-dione is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-(4-methoxyphenyl)benzo[de]isoquinoline-1,3-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzo[de]isoquinoline core: This can be achieved through a series of cyclization reactions.
Introduction of the 4-methoxyphenyl group: This step often involves electrophilic aromatic substitution.
Attachment of the 1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl group: This is typically done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This often includes the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can occur at the carbonyl groups.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the aromatic ring and the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids/bases are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it useful in studying cellular processes.
Medicine
In medicine, the compound is being investigated for its potential therapeutic properties. Its interactions with biological targets suggest it could be developed into a drug for treating certain diseases.
Industry
In industry, the compound is used in the development of new materials. Its unique properties make it suitable for applications in polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism by which 6-[[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-(4-methoxyphenyl)benzo[de]isoquinoline-1,3-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-[Tris(hydroxymethyl)methyl]acrylamide
- 2-Acrylamido-2-hydroxymethyl-1,3-propanediol
Uniqueness
Compared to similar compounds, 6-[[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-(4-methoxyphenyl)benzo[de]isoquinoline-1,3-dione stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound in research and industry.
Properties
IUPAC Name |
6-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-(4-methoxyphenyl)benzo[de]isoquinoline-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O6/c1-31-15-7-5-14(6-8-15)25-21(29)17-4-2-3-16-19(24-23(11-26,12-27)13-28)10-9-18(20(16)17)22(25)30/h2-10,24,26-28H,11-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFATNJEVJULRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C4C(=C(C=C3)NC(CO)(CO)CO)C=CC=C4C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50416894 | |
Record name | 6-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-(4-methoxyphenyl)benzo[de]isoquinoline-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50416894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5530-54-1 | |
Record name | 6-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-(4-methoxyphenyl)benzo[de]isoquinoline-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50416894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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